molecular formula C19H19N5O5 B2550834 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396790-54-7

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2550834
CAS RN: 1396790-54-7
M. Wt: 397.391
InChI Key: UUOXLQPNGSRKFB-UHFFFAOYSA-N
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Description

The compound "3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of benzo[d]imidazolyl tetrahydropyridine carboxylates, which were created using a one-pot multi-component reaction involving a Lewis acid catalyst . Similarly, substituted tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were prepared via a one-pot two-component thermal cyclization reaction . These methods suggest that the compound could potentially be synthesized through similar multi-component reactions, possibly involving a Lewis acid catalyst or thermal cyclization.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, NMR, MS, and X-ray diffraction studies . For instance, a novel pyrazole derivative was confirmed by single crystal X-ray diffraction to have a twisted conformation between its pyrazole and thiophene rings . These techniques could be applied to determine the molecular structure of the compound , providing insights into its conformation and stability.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound . However, they do discuss the reactivity of similar compounds, such as the oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines to synthesize benzo[1,4]dioxine and benzo[1,4]oxazine derivatives . This suggests that the compound may also undergo similar cyclization reactions, which could be explored to understand its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques like Hirshfeld surface analysis, DFT, and thermal analysis . For example, the thermal decomposition of a pyrazole derivative was studied by thermogravimetric analysis, and its electronic structures were optimized using DFT . These methods could be used to predict and analyze the physical and chemical properties of the compound , including its stability, electronic structure, and potential nonlinear optical properties.

Scientific Research Applications

Synthesis and Medicinal Applications

Compounds similar in structure have been synthesized for potential therapeutic applications, including anti-inflammatory and analgesic agents. A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential of structurally complex molecules for medicinal chemistry. These compounds were evaluated for their COX-1/COX-2 inhibition activities, demonstrating notable analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Catalyst-free Synthesis

In another relevant study, Shaabani et al. (2014) reported on the catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives. This research highlights the importance of developing environmentally benign synthesis methods that reduce the need for catalysts, potentially offering a more sustainable approach to chemical synthesis (Shaabani et al., 2014).

Metabolic Studies

Nemet, Varga-Defterdarović, and Turk (2006) explored the role of Methylglyoxal (MG), a reactive alpha-oxoaldehyde, in food and living organisms. MG forms advanced glycation end-products, which are linked to various health issues, including diabetes and neurodegenerative diseases. Understanding the metabolism and effects of compounds like MG can inform the development of treatments for related conditions (Nemet, Varga-Defterdarović, & Turk, 2006).

Electrophysiological Activity

Research into N-substituted imidazolylbenzamides has been conducted to explore their cardiac electrophysiological activity. These compounds, including some synthesized as potential selective class III agents, have been examined for their effectiveness in modulating cardiac electrical activity, potentially offering new avenues for treating arrhythmias (Morgan et al., 1990).

Future Directions

This compound and its derivatives could be further studied for their potential as therapeutic agents, given the broad range of biological activities exhibited by imidazole derivatives . Further mechanistic studies and optimization of these compounds could lead to the development of more active analogs and a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(2-methylimidazol-1-yl)ethyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5/c1-12-20-4-6-23(12)7-5-21-17(25)14-9-22-19(27)24(18(14)26)10-13-2-3-15-16(8-13)29-11-28-15/h2-4,6,8-9H,5,7,10-11H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOXLQPNGSRKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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